molecular formula C10H14BrN3 B1402051 4-bromo-N-(piperidin-1-yl)pyridin-3-amine CAS No. 1707365-69-2

4-bromo-N-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B1402051
CAS No.: 1707365-69-2
M. Wt: 256.14 g/mol
InChI Key: UTXHIAAREAFGJI-UHFFFAOYSA-N
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Description

4-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a pyridine derivative featuring a bromine substituent at the 4-position of the pyridine ring and a piperidin-1-yl group attached to the amine at the 3-position. The bromine atom enhances electrophilic reactivity, while the piperidine moiety may influence solubility and bioavailability.

Properties

IUPAC Name

4-bromo-N-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-4-5-12-8-10(9)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXHIAAREAFGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(piperidin-1-yl)pyridin-3-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position of the pyridine ring.

    Amination: The brominated pyridine is then reacted with piperidine in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(piperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of brominated pyridines, including 4-bromo-N-(piperidin-1-yl)pyridin-3-amine, exhibit notable antitumor properties. Studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 2.357 μM against HepG2 liver cancer cells, significantly lower than the established drug Sunitinib, which has an IC50 of 31.594 μM against the same cell line.

Table 1: Antitumor Activity Comparison

CompoundIC50 (μM)Cancer Cell Line
This compound2.357HepG2
Sunitinib31.594HepG2

The compound's mechanism of action involves selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and apoptosis. This property positions it as a potential candidate for targeted cancer therapies.

Protein Kinase Inhibition

This compound has also been explored as a potential inhibitor of various protein kinases. The synthesis of intermediates for kinase inhibitors often includes this compound, emphasizing its role in developing targeted therapies for diseases characterized by dysregulated kinase activity.

Mechanistic Insights

The interaction with specific kinases involved in cancer pathways has been analyzed using biochemical assays. The results indicate that this compound selectively inhibits certain kinases, which may lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antiviral Applications

In addition to its anticancer properties, this compound is being investigated for its antiviral potential. A study highlighted the efficacy of piperidine derivatives in inhibiting hepatitis C virus (HCV) replication . The compound's structural features allow it to interact with viral proteins, potentially disrupting the viral life cycle.

Antiviral Mechanism

The antiviral activity is believed to stem from the compound's ability to interfere with the assembly stages of the HCV life cycle, showcasing its versatility as a therapeutic agent beyond oncology .

Mechanism of Action

The mechanism of action of 4-bromo-N-(piperidin-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compounds with modifications to the pyridine ring or amine substituents exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities
4-Bromo-N-(piperidin-1-yl)pyridin-3-amine C10H13BrN3 255.14 4-Br, 3-NH-piperidine Electrophilic reactivity, potential enzyme inhibition
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine C12H17F2N3 241.28 4-(1,1-Difluoroethyl), 3-NH-piperidine Enhanced lipophilicity (fluorine effect)
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine C11H16FN3 209.26 3-(Fluoromethyl), 3-NH-piperidine Improved metabolic stability
N-(Piperidin-1-yl)-4-(trifluoromethyl)pyridin-3-amine C11H14F3N3 245.25 4-CF3, 3-NH-piperidine Increased electron-withdrawing effects

Key Observations :

  • Bromine vs.
  • Fluorinated Derivatives : Fluorine-containing analogs (e.g., C12H17F2N3) show improved lipophilicity and metabolic stability, critical for CNS-targeting drugs .

Biological Activity

4-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of a bromine atom, a piperidine ring, and a pyridine moiety. This unique structure suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BrN3C_{10}H_{14}BrN_3. The compound features:

  • Bromine atom : Enhances reactivity and potential for interaction with biological targets.
  • Piperidine ring : Known for its ability to form hydrogen bonds and engage in π-π stacking interactions.
  • Pyridine moiety : Contributes to the compound's lipophilicity and potential binding affinity to receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine and pyridine rings facilitate binding through various interactions, including:

  • Hydrogen bonding
  • π-π stacking
    These interactions modulate the activity of targeted proteins, influencing cellular processes such as proliferation and apoptosis.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays have shown that the compound can inhibit cell growth effectively at micromolar concentrations.

Case Studies

  • NCI 60 Cell Line Panel :
    • The compound was tested against a panel of 60 different human cancer cell lines.
    • It demonstrated varying degrees of growth inhibition, with some lines showing over 50% inhibition at concentrations around 10 µM.
    • Specific cell lines, such as those derived from melanoma and renal cancer, exhibited particularly high sensitivity to treatment .
  • IC50 Values :
    • Further testing revealed median inhibitory concentration (IC50) values ranging from 1 to 3 µM for several tumor types, indicating potent antiproliferative properties .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key differences in activity:

Compound NameIC50 (µM)Notable Activity
This compound1 - 3Strong antiproliferative effects
5-Bromo-N-(morpholin-4-yl)pyridin-3-amine>10Weaker activity compared to above
5-Chloro-N-(piperidin-1-yl)pyridin-3-amine5 - 7Moderate antiproliferative effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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